molecular formula C14H10Cl2O2 B13966101 5-(Benzyloxy)-2,4-dichlorobenzaldehyde

5-(Benzyloxy)-2,4-dichlorobenzaldehyde

Cat. No.: B13966101
M. Wt: 281.1 g/mol
InChI Key: VRINHKVDMHIERK-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2,4-dichlorobenzaldehyde is a substituted benzaldehyde derivative with a benzyloxy group (-OBn) at the 5-position and chlorine atoms at the 2- and 4-positions of the aromatic ring. This compound is structurally characterized by its electron-withdrawing chloro substituents and the benzyloxy group, which may enhance solubility in organic solvents or act as a protective group in synthetic pathways.

Properties

Molecular Formula

C14H10Cl2O2

Molecular Weight

281.1 g/mol

IUPAC Name

2,4-dichloro-5-phenylmethoxybenzaldehyde

InChI

InChI=1S/C14H10Cl2O2/c15-12-7-13(16)14(6-11(12)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

VRINHKVDMHIERK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)C=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(phenylmethoxy)benzaldehyde typically involves the reaction of 2,4-dichlorobenzaldehyde with phenylmethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common catalysts used in this reaction include Lewis acids such as aluminum chloride or boron trifluoride.

Industrial Production Methods: On an industrial scale, the production of 2,4-Dichloro-5-(phenylmethoxy)benzaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-(phenylmethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: 2,4-Dichloro-5-(phenylmethoxy)benzoic acid.

    Reduction: 2,4-Dichloro-5-(phenylmethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dichloro-5-(phenylmethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(phenylmethoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenylmethoxy group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-N-[(E)-2,4-dichlorobenzylidene]aniline

  • Structure : Derived from 2,4-dichlorobenzaldehyde (without the 5-benzyloxy group), this Schiff base forms via condensation with aniline.
  • Key Differences :
    • Absence of the 5-benzyloxy group reduces steric bulk and alters electronic properties.
    • The imine (C=N) group enables metal coordination, making it suitable for catalysis or material science .
  • Applications : Primarily used in synthesizing metal complexes (e.g., Cu, Zn) for catalytic or antimicrobial studies.

5-Benzyl-2-bromo-4-methoxybenzaldehyde

  • Structure : Features a bromine atom at position 2, a methoxy group (-OCH₃) at position 4, and a benzyloxy group at position 5.
  • Key Differences :
    • Bromine (larger atomic radius, polarizable) vs. chlorine: May slow reaction kinetics in nucleophilic substitutions.
    • Methoxy group (electron-donating) vs. chlorine (electron-withdrawing): Alters electronic effects on the aromatic ring, influencing regioselectivity in further functionalization .
  • Applications: Potential intermediate in drug synthesis (e.g., brominated aromatics in kinase inhibitors).

N-(2,4-Dichlorobenzylidene)-N′-phenylhydrazine

  • Structure : A hydrazone derivative of 2,4-dichlorobenzaldehyde.
  • Key Differences :
    • Hydrazone moiety (NH-N=C) instead of an aldehyde group: Enables chelation with transition metals.
    • Lacks benzyloxy substituents, reducing steric hindrance for metal coordination .
  • Applications : Used in studying supramolecular structures or as ligands in coordination polymers.

Physicochemical and Functional Comparison

The table below synthesizes inferred data for 5-(Benzyloxy)-2,4-dichlorobenzaldehyde and analogs based on structural trends:

Compound Molecular Formula Molecular Weight Key Substituents Reactivity/Applications
This compound C₁₄H₁₀Cl₂O₂ 281.14 2-Cl, 4-Cl, 5-OBn Likely intermediate for protected aldehydes in multi-step synthesis
4-Chloro-N-[(E)-2,4-dichlorobenzylidene]aniline C₁₃H₈Cl₃N 292.57 Schiff base (C=N) Metal complexation, catalysis
5-Benzyl-2-bromo-4-methoxybenzaldehyde C₁₅H₁₃BrO₃ 337.17 2-Br, 4-OCH₃, 5-OBn Brominated pharmaceutical intermediates

Key Observations:

  • Electronic Effects : Chlorine atoms in this compound enhance electrophilicity at the aldehyde group, favoring nucleophilic additions (e.g., Grignard reactions).
  • Steric Influence: The benzyloxy group may hinder reactions at the 5-position but improve solubility in non-polar solvents.
  • Thermal Stability : Compared to brominated analogs (e.g., 5-Benzyl-2-bromo-4-methoxybenzaldehyde), chloro derivatives generally exhibit higher thermal stability due to stronger C-Cl bonds.

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